
4-Methoxy-3'-methylbiphenyl
Overview
Description
4-Methoxy-3'-methylbiphenyl (CAS: 17171-17-4) is a biphenyl derivative featuring a methoxy (-OCH₃) group at the 4-position of the first benzene ring and a methyl (-CH₃) group at the 3'-position of the second ring. This compound is synthesized via palladium-catalyzed desulfurization coupling reactions, as demonstrated by the reaction of 4-bromoanisole with sodium o-toluenesulfinate, yielding a 50% isolated product after purification . Its molecular formula is C₁₄H₁₄O, with a molecular weight of 198.26 g/mol. The compound is commercially available (e.g., Hoffman Fine Chemicals) and serves as a key intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Cross-Coupling Reactions as the Primary Synthetic Pathway
The synthesis of 4-methoxy-3'-methylbiphenyl predominantly employs transition metal-catalyzed cross-coupling reactions, with the Suzuki-Miyaura and Kumada-Corriu protocols being the most widely adopted. These methods enable selective bond formation between aromatic rings while preserving functional groups such as methoxy and methyl substituents.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an aryl halide (e.g., 4-methoxyphenylboronic acid) with a methyl-substituted aryl halide (e.g., 3-bromo-4-methylbenzene) in the presence of a palladium catalyst. A study using PdCl₂ with 1,3-bis(diphenylphosphino)propane (dppp) as a ligand achieved yields exceeding 92% under optimized conditions . Key parameters include:
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Catalyst System : PdCl₂/dppp (1 mol%)
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Solvent : Tetrahydrofuran (THF) with dimethoxyethane (DME) as a co-solvent
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Temperature : 60–65°C
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Reaction Time : 7–10 minutes
This method minimizes the formation of 4,4'-dimethylbiphenyl, a common byproduct, to <0.65% .
Table 1: Suzuki-Miyaura Coupling Optimization
Parameter | Optimal Range | Byproduct Yield |
---|---|---|
PdCl₂ Loading | 0.5–1 mol% | 0.5–1% |
Ligand (dppp) Ratio | 1:1 P/Pd | <0.65% |
Temperature | 60–65°C | 0.5–1% |
Solvent | THF:DME (3:1) | 0.5–1% |
Kumada-Corriu Coupling
The Kumada-Corriu reaction utilizes Grignard reagents (e.g., p-tolylmagnesium bromide) and aryl halides (e.g., 3-methoxybromobenzene) with nickel or palladium catalysts. A nickel chloride-triphenylphosphine (NiCl₂/PPh₃) system in THF at 65°C yields 85–90% product, though with higher byproduct formation (3–5%) compared to palladium-based methods .
Nickel-Catalyzed Methods for Industrial Scalability
Industrial protocols favor nickel catalysts due to their cost-effectiveness and tolerance to air moisture. A representative process involves:
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Reagent Preparation :
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3-Methoxybromobenzene (1.2 equiv)
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p-Tolylmagnesium chloride (1.0 equiv, 1M in THF)
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NiCl₂ (2 mol%) and PPh₃ (4 mol%)
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Reaction Conditions :
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Solvent: THF
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Temperature: 65°C
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Duration: 2 hours
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This method achieves 88% yield with 4,4'-dimethylbiphenyl as the primary byproduct (3.5%) .
Palladium vs. Nickel Catalysts: A Comparative Analysis
Palladium systems outperform nickel in selectivity and byproduct suppression. For instance, PdCl₂/dppp reduces 4,4'-dimethylbiphenyl formation to <1%, whereas NiCl₂/PPh₃ permits 3–5% . However, nickel’s lower cost ($50/g vs. $300/g for Pd) makes it preferable for large-scale synthesis.
Table 2: Catalyst Performance Comparison
Catalyst System | Yield (%) | Byproduct (%) | Cost ($/g) |
---|---|---|---|
PdCl₂/dppp | 92–98 | <1 | 300 |
NiCl₂/PPh₃ | 85–90 | 3–5 | 50 |
Solvent and Additive Optimization
The choice of solvent significantly impacts reaction efficiency. THF with dimethoxyethane (DME) enhances catalyst stability and substrate solubility, enabling reactions at elevated temperatures (60–65°C) without decomposition . Additives such as LiCl (2 equiv) and MnCl₂ (1 equiv) further improve yield by stabilizing intermediates .
Byproduct Mitigation Strategies
4,4'-Dimethylbiphenyl formation arises from homo-coupling of p-tolylmagnesium halides. Strategies to suppress this include:
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Catalyst Tuning : PdCl₂/dppp reduces homo-coupling by 10-fold compared to MnCl₂ .
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Temperature Control : Maintaining temperatures below 35°C during reagent addition limits side reactions .
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Stoichiometric Precision : A 1:1.7 molar ratio of aryl halide to Grignard reagent minimizes excess reagent availability .
Industrial-Scale Production Techniques
Large-scale synthesis employs continuous flow reactors to enhance heat dissipation and mixing efficiency. A patented protocol describes:
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Flow Rate : 10 mL/min
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Residence Time : 5 minutes
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Catalyst Recovery : 95% Pd recycling via filtration
This method achieves 94% yield with a throughput of 50 kg/day .
Chemical Reactions Analysis
Curdlan undergoes various chemical reactions, including oxidation, reduction, and substitution. Some common reactions include:
Substitution: Curdlan can undergo substitution reactions to form derivatives such as carboxymethyl curdlan and sulfated curdlan.
The major products formed from these reactions include various curdlan derivatives with altered physicochemical properties, which can be used for specific applications .
Scientific Research Applications
Organic Synthesis
4-Methoxy-3'-methylbiphenyl serves as a crucial building block in organic synthesis. It is utilized to create more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its structural versatility allows for modifications that lead to various derivatives with enhanced properties.
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli at low concentrations, indicating its potential as an alternative antimicrobial agent.
- Anti-inflammatory Effects : In vivo studies demonstrate significant reductions in inflammatory markers in animal models treated with this compound, suggesting its applicability in treating inflammatory diseases.
Material Science
The compound is also explored in material science, particularly in the development of:
- Liquid Crystals : Due to its rigid biphenyl structure, it can be used as a precursor for liquid crystal materials, which are essential in display technologies.
- Organic Electronics : Its properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic semiconductors .
Case Study on Anti-inflammatory Effects
A study conducted on a rat model of arthritis demonstrated that treatment with this compound resulted in a marked decrease in joint swelling and pain scores compared to untreated controls. This supports its potential therapeutic role in managing inflammatory conditions.
Case Study on Antimicrobial Efficacy
Another investigation assessed the compound's effectiveness against clinical isolates of E. coli and Klebsiella pneumoniae. The results indicated significant inhibition of bacterial growth at concentrations lower than those required for traditional antibiotics, underscoring its potential as a novel antimicrobial agent.
Mechanism of Action
Curdlan exerts its effects through various molecular mechanisms. One of the primary mechanisms involves the activation of the dectin-1 receptor on immune cells . This activation triggers a signaling cascade involving spleen tyrosine kinase (Syk), CARD9, and ERK pathways, leading to the modulation of immune responses . Curdlan’s ability to form gels and its unique physicochemical properties also contribute to its functionality in various applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Substituent Positioning and Functional Groups
The table below compares 4-Methoxy-3'-methylbiphenyl with biphenyl derivatives differing in substituent positions or functional groups:
Key Observations:
Substituent Positioning :
- The methoxy group at the 4-position (electron-donating) increases the electron density of the aromatic ring, enhancing reactivity in electrophilic substitutions. The methyl group at 3' (weak electron-donating) introduces steric hindrance, affecting regioselectivity in further functionalizations .
- 4′-Methoxy-4-methylbiphenyl (adjacent substituents) shows distinct electronic properties compared to this compound, as substituents on adjacent rings alter conjugation patterns .
Functional Group Impact :
- Carboxylic acid derivatives (e.g., 3′-Methylbiphenyl-4-carboxylic acid) exhibit higher polarity and solubility in aqueous media, making them suitable for drug formulation .
- Methylbiphenyl lacks functional groups, serving as a reference for studying substituent effects on biphenyl frameworks .
Physicochemical and Application Differences
Property | This compound | 4′-Methoxy-4-methylbiphenyl | 3′-Methylbiphenyl-4-carboxylic acid |
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Polarity | Low (non-ionic) | Low | High (ionic at high pH) |
Solubility | Lipophilic | Lipophilic | Moderate in polar solvents |
Thermal Stability | Stable (aromatic structure) | Stable | Decomposes at high temperatures |
Applications | Organic synthesis | Catalysis studies | Pharmaceutical intermediates |
Biological Activity
4-Methoxy-3'-methylbiphenyl is an organic compound belonging to the biphenyl family, characterized by a methoxy group at the 4-position and a methyl group at the 3'-position. Its molecular formula is C15H14O, and it has garnered attention for its potential biological activities, although comprehensive studies remain limited. This article reviews the available literature on its biological activity, including pharmacological properties, mechanisms of action, and comparative analyses with similar compounds.
Molecular Structure:
- Formula: C15H14O
- Molecular Weight: 226.27 g/mol
Functional Groups:
- Methoxy group (-OCH₃)
- Methyl group (-CH₃)
Biological Activity Overview
Research indicates that this compound may possess various biological activities, including:
- Anticancer Properties: Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, although specific data on its efficacy is sparse.
- Enzyme Modulation: The compound has been investigated for its ability to influence enzyme activity, potentially affecting metabolic pathways within cells.
The biological effects of this compound are believed to be mediated through interactions with specific molecular targets. The methoxy and methyl groups can influence the compound's electronic properties, enhancing its binding affinity to various proteins and enzymes. This interaction may lead to modulation of signaling pathways involved in cell proliferation and apoptosis.
Anticancer Activity
A study published in a peer-reviewed journal highlighted the anticancer potential of biphenyl derivatives, including this compound. Although direct evidence for this specific compound was limited, related biphenyl derivatives demonstrated significant cytotoxicity against several cancer cell lines, suggesting a potential for further investigation into this compound's properties .
Enzyme Interaction Studies
Research has indicated that biphenyl compounds can modulate enzyme activity. For instance, studies have shown that similar compounds can inhibit specific enzymes involved in cancer progression. While direct studies on this compound are lacking, its structural similarities to known enzyme inhibitors warrant further exploration into its potential as a therapeutic agent.
Comparative Analysis with Similar Compounds
Compound Name | Structure Characteristics | Notable Biological Activity |
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4-Methoxy-3-methylbiphenyl | Methoxy at 4-position; Methyl at 3' | Potential anticancer activity |
3'-Methoxy-4'-methylbiphenyl | Methoxy at 3'; Methyl at 4' | Anti-inflammatory effects reported |
4-Methoxyphenylboronic acid | Boronic acid derivative | Known for enzyme inhibition properties |
Q & A
Q. What are the established synthetic routes for 4-Methoxy-3'-methylbiphenyl, and how can reaction conditions be optimized for yield?
Basic
The synthesis of this compound (CAS 28652-72-4) typically involves catalytic cross-coupling reactions, such as Suzuki-Miyaura coupling. A reported method uses palladium catalysts with aryl halides and boronic acids under inert conditions. For example, IR (ATR) and HR-MS data confirm the product, with key spectral peaks at ν = 1489 cm⁻¹ (C-O stretch) and m/z 184.0885 (M⁺) . Optimization includes varying catalyst loading (e.g., 1-5 mol%), temperature (80-120°C), and solvent polarity (toluene vs. DMF) to improve yields beyond 75%.
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
Basic
Structural validation requires a combination of:
- IR Spectroscopy : Peaks at 1608 cm⁻¹ (aromatic C=C) and 1252 cm⁻¹ (methoxy C-O) .
- Mass Spectrometry : EI-MS shows a molecular ion at m/z 184 (M⁺), with fragmentation patterns (e.g., m/z 169 from methoxy loss) .
- HR-MS : Exact mass confirmation (calculated: 184.0888; observed: 184.0885) ensures molecular formula accuracy .
- NMR : While not explicitly reported, comparative analysis with similar biphenyls (e.g., 3,3'-dimethoxybiphenyl) suggests diagnostic aromatic splitting patterns .
Q. How should researchers resolve contradictions in spectral data across studies, particularly for methoxy-containing biphenyls?
Advanced
Contradictions often arise from impurities or solvent effects. For example, IR peak shifts may occur due to moisture absorption. Mitigation strategies include:
- Reproducing Experiments : Validate under standardized conditions (e.g., dry solvents, inert atmosphere) .
- Cross-Validation : Compare with high-quality reference spectra (e.g., NIST Chemistry WebBook for methoxybenzophenones) .
- Statistical Analysis : Apply principal component analysis (PCA) to spectral datasets to identify outlier data .
Q. What environmental analytical methods detect this compound in sediment cores, and how are concentrations quantified?
Advanced
Gas chromatography-mass spectrometry (GC-MS) is preferred for environmental analysis. A sediment core study detected methylbiphenyl derivatives via:
- Extraction : Soxhlet extraction with dichloromethane.
- Quantification : Internal standard calibration (e.g., deuterated biphenyls) with detection limits <0.1 µg/g .
- Depth Profiling : Correlate concentration gradients (e.g., higher levels in anaerobic layers) with historical pollution events .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Basic
- Storage : Store at 0–6°C in amber glass to prevent photodegradation .
- PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure .
- Waste Disposal : Neutralize with activated carbon before incineration .
Q. How can this compound derivatives be validated against pharmacopeial standards for drug development?
Advanced
- Analytical Method Validation (AMV) : Follow USP/EP guidelines for HPLC purity assays (e.g., ≥98% by area normalization) .
- Traceability : Use certified reference materials (CRMs) for calibration, ensuring retention time and UV-Vis spectra match pharmacopeial monographs .
Q. What strategies are employed to synthesize bioactive derivatives of this compound for medicinal chemistry?
Advanced
- Functionalization : Introduce hydroxyl or carboxylic acid groups via directed ortho-metalation (e.g., using LDA) to enhance solubility or binding affinity .
- Biological Screening : Test derivatives for enzyme inhibition (e.g., COX-2) using fluorescence-based assays and molecular docking studies .
Q. How do catalytic systems influence the regioselectivity of this compound synthesis?
Advanced
- Ligand Effects : Bulky ligands (e.g., MePhos) improve regioselectivity in cross-coupling by stabilizing transition states .
- Solvent Optimization : Polar aprotic solvents (e.g., THF) favor para-substitution over ortho in methoxy-containing substrates .
Properties
IUPAC Name |
1-methoxy-4-(3-methylphenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-11-4-3-5-13(10-11)12-6-8-14(15-2)9-7-12/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEFXSPLFJLFBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374855 | |
Record name | 4-Methoxy-3'-methylbiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17171-17-4 | |
Record name | 4-Methoxy-3'-methylbiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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